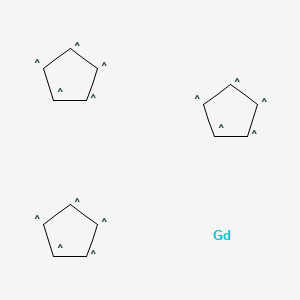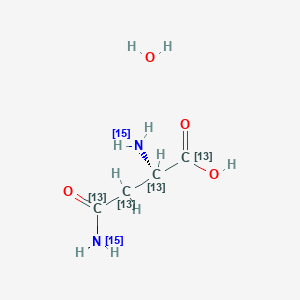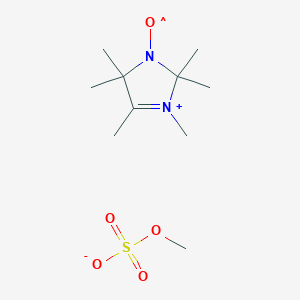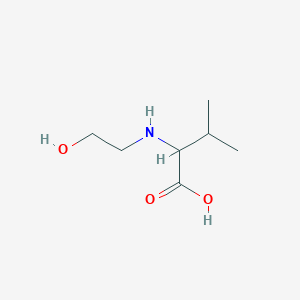
Tris(cyclopentadienyl)gadolinium(III), 99.9% trace metals basis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(cyclopentadienyl)gadolinium(III) is an organometallic compound with the chemical formula Gd(C5H5)3. It consists of a gadolinium ion coordinated to three cyclopentadienyl ligands. This compound is notable for its unique magnetic and luminescent properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)gadolinium(III) can be synthesized through the reaction of gadolinium chloride with sodium cyclopentadienide in tetrahydrofuran (THF) under an inert atmosphere. The reaction typically proceeds as follows: [ \text{GdCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Gd(C}_5\text{H}_5\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: While industrial-scale production methods are not extensively documented, the synthesis generally involves similar principles, with careful control of reaction conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: Tris(cyclopentadienyl)gadolinium(III) can undergo oxidation reactions, often resulting in the formation of gadolinium oxides.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles.
Major Products:
Oxidation: Gadolinium oxides.
Substitution: Various substituted gadolinium complexes depending on the reagents used
Applications De Recherche Scientifique
Tris(cyclopentadienyl)gadolinium(III) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other gadolinium complexes and materials.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) contrast agents due to its magnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with specific magnetic and luminescent properties .
Mécanisme D'action
The mechanism by which tris(cyclopentadienyl)gadolinium(III) exerts its effects is primarily related to its magnetic properties. The gadolinium ion has unpaired electrons, which contribute to its paramagnetic behavior. This makes it useful in applications such as MRI contrast agents, where it enhances the contrast of images by affecting the relaxation times of nearby hydrogen nuclei .
Comparaison Avec Des Composés Similaires
Tris(cyclopentadienyl)neodymium(III): Similar structure but with neodymium instead of gadolinium.
Tris(cyclopentadienyl)lanthanum(III): Another lanthanide complex with similar coordination but different magnetic properties.
Uniqueness: Tris(cyclopentadienyl)gadolinium(III) is unique due to its specific magnetic and luminescent properties, which are not as pronounced in its neodymium and lanthanum counterparts. This makes it particularly valuable in applications requiring strong paramagnetic behavior and luminescence .
Propriétés
Formule moléculaire |
C15H15Gd |
|---|---|
Poids moléculaire |
352.5 g/mol |
InChI |
InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-5H; |
Clé InChI |
ZCFWIGYKHNDYOA-UHFFFAOYSA-N |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)

![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)







